molecular formula C20H17N3O3S2 B3206931 N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylthiophene-3-sulfonamide CAS No. 1040677-80-2

N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylthiophene-3-sulfonamide

Cat. No.: B3206931
CAS No.: 1040677-80-2
M. Wt: 411.5 g/mol
InChI Key: VAPWPYIMAQXOTA-UHFFFAOYSA-N
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Description

N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylthiophene-3-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with a 1,2,4-oxadiazole ring and aryl groups.

Properties

IUPAC Name

N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S2/c1-14-8-10-15(11-9-14)19-21-20(26-22-19)18-17(12-13-27-18)28(24,25)23(2)16-6-4-3-5-7-16/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPWPYIMAQXOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylthiophene-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structure and Properties

The compound's structure can be broken down as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 358.43 g/mol
  • IUPAC Name : this compound

The presence of the oxadiazole ring and sulfonamide group contributes to its biological activity, particularly in targeting various enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For example, studies indicate that it may act as an inhibitor of carbonic anhydrase and other sulfonamide-sensitive enzymes.
  • Antimicrobial Activity : Preliminary research suggests that this compound exhibits antimicrobial properties against a range of pathogens. The mechanism involves disrupting bacterial cell wall synthesis and metabolic processes.
  • Antitumor Effects : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines. It appears to modulate signaling pathways associated with cell survival and proliferation.

Case Studies and Experimental Data

A selection of studies highlights the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant inhibition of carbonic anhydrase with an IC50 value of 15 µM.
Study 2Showed antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study 3Induced apoptosis in A549 lung cancer cells via the intrinsic pathway, with an IC50 value of 10 µM after 24 hours.

These findings suggest a multifaceted role for the compound in various therapeutic contexts.

Potential Therapeutic Applications

Given its diverse biological activities, this compound has potential applications in:

  • Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anticancer agent.
  • Antimicrobial Treatments : The compound's effectiveness against bacterial pathogens suggests potential use in treating infections, particularly those resistant to conventional antibiotics.
  • Enzyme Inhibition : By targeting specific enzymes such as carbonic anhydrase, it may be useful in conditions where modulation of enzyme activity is beneficial.

Comparison with Similar Compounds

Substituent Effects on Aryl Groups

Example Compound : 2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methyl-3-thiophenesulfonamide ()

  • Structural Differences :
    • Target Compound : 4-Methylphenyl on oxadiazole; N-phenyl and N-methyl sulfonamide.
    • Analog : 4-Fluorophenyl on oxadiazole; 4-methoxyphenyl on sulfonamide.
  • Implications: Electron-Withdrawing vs. In contrast, the 4-methylphenyl group (target) offers moderate electron-donating effects, which may improve solubility via hydrophobic interactions .

Heterocyclic Core Variations

Example Compound : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ()

  • Structural Differences :
    • Target Compound : 1,2,4-Oxadiazole core.
    • Analog : 1,2,4-Triazole core with thione tautomer.
  • Implications :
    • Electronic Properties : Oxadiazoles are more electron-deficient than triazoles, influencing charge distribution and interactions with biological targets.
    • Tautomerism : Triazole-thione analogs () exhibit tautomeric equilibria, which can complicate binding specificity, whereas oxadiazoles lack such behavior, offering more predictable interactions .

Functional Group Modifications

Example Compound : Methyl 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoate ()

  • Structural Differences :
    • Target Compound : Sulfonamide group.
    • Analog : Benzoate ester.
  • Metabolic Stability: Esters are prone to hydrolysis, whereas sulfonamides exhibit greater metabolic stability, extending half-life .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Heterocycle Key Substituents Functional Group Key Properties
N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylthiophene-3-sulfonamide (Target) 1,2,4-Oxadiazole 4-Methylphenyl, N-phenyl Sulfonamide High polarity, metabolic stability
2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methyl-3-thiophenesulfonamide 1,2,4-Oxadiazole 4-Fluorophenyl, 4-methoxyphenyl Sulfonamide Enhanced binding affinity, increased polarity
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones 1,2,4-Triazole Phenylsulfonyl, 2,4-difluorophenyl Thione Tautomerism, variable binding specificity
Methyl 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoate 1,2,4-Oxadiazole 4-Methylphenyl Ester Lower polarity, ester hydrolysis susceptibility

Research Findings and Spectral Analysis

  • Synthesis Pathways : The target compound likely follows synthetic routes analogous to , involving cyclization of thioamide precursors and nucleophilic substitutions. For example, oxadiazole formation may involve nitrile oxide cycloaddition or hydrazide intermediates .
  • Spectroscopic Differentiation :
    • IR Spectroscopy : The absence of C=O stretches (~1663–1682 cm⁻¹) in the target compound distinguishes it from triazole-thione analogs, which retain C=S vibrations (~1247–1255 cm⁻¹) .
    • NMR : The N-methyl and N-phenyl groups in the sulfonamide moiety produce distinct ¹H-NMR signals (δ ~2.8–3.5 ppm for CH₃ and δ ~7.0–7.5 ppm for aromatic protons) .

Q & A

Basic: What are the common synthetic routes for this compound, and what key reagents are involved?

The synthesis involves multi-step reactions, beginning with the formation of the oxadiazole-thiophene backbone. Key steps include:

  • Coupling reactions (e.g., Suzuki or Stille couplings) using palladium catalysts to link aromatic rings.
  • Sulfonamide formation via nucleophilic substitution, requiring bases like triethylamine and solvents such as ethanol or dimethylformamide (DMF).
    Reaction optimization (e.g., temperature control, stoichiometric ratios) is critical to minimize side products. Industrial-scale synthesis may employ continuous flow chemistry or automated reactors for yield enhancement .

Basic: Which analytical techniques are essential for confirming structure and purity?

  • NMR spectroscopy (¹H/¹³C): Resolves aromatic proton environments and sulfonamide group integration.
  • Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS or MALDI-TOF).
  • Infrared (IR) spectroscopy : Identifies functional groups (e.g., S=O stretches at ~1350–1150 cm⁻¹).
  • X-ray crystallography : Provides definitive structural confirmation via crystal lattice analysis .
    Purity (>95%) is assessed via HPLC or elemental analysis.

Advanced: How can synthesis yield be optimized for this compound?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for coupling steps.
  • Catalyst tuning : Palladium catalysts with bulky ligands (e.g., XPhos) improve cross-coupling efficiency.
  • Purification : Recrystallization or column chromatography removes impurities. Automated reactors enable precise temperature and pressure control during scale-up .

Advanced: How to resolve contradictions in reported biological activity data?

Discrepancies may stem from assay variability (e.g., cell line selection, incubation time). Strategies include:

  • Orthogonal assays : Compare enzymatic inhibition (e.g., IC₅₀) with cell viability assays (MTT).
  • Batch validation : Ensure purity via HPLC and NMR for each study.
  • SAR studies : Test structural analogs (e.g., fluorophenyl or chlorophenyl derivatives) to isolate substituent effects .

Advanced: What computational methods predict binding affinity with biological targets?

  • Molecular docking : Identifies potential binding pockets (e.g., using AutoDock Vina).
  • Molecular dynamics (MD) simulations : Assess ligand-protein stability over time (e.g., GROMACS).
  • QSAR modeling : Correlates substituent electronic properties (e.g., Hammett constants) with activity .

Basic: What biological targets are hypothesized for this compound?

The sulfonamide group and oxadiazole-thiophene backbone suggest interactions with:

  • Enzymes : Carbonic anhydrase or bacterial dihydropteroate synthase (DHPS), similar to known sulfonamide inhibitors.
  • Receptors : G-protein-coupled receptors (GPCRs) due to aromatic stacking potential. Preliminary studies on analogs show antibacterial and anti-inflammatory activity .

Advanced: How do structural modifications alter bioactivity?

  • Oxadiazole substitution : Electron-withdrawing groups (e.g., -NO₂) enhance enzyme binding via dipole interactions.
  • Thiophene modification : Methyl groups at the 4-position improve metabolic stability.
  • Sulfonamide tuning : Bulky aryl groups reduce off-target binding .

Basic: What role does the oxadiazole ring play in stability and activity?

The 1,2,4-oxadiazole ring enhances:

  • Chemical stability : Resistance to hydrolysis under physiological conditions.
  • Pharmacological activity : Participates in hydrogen bonding with target proteins (e.g., bacterial enzymes) .

Advanced: What challenges arise during pilot-scale synthesis?

  • Purification bottlenecks : Column chromatography becomes impractical; switch to recrystallization or distillation.
  • Catalyst recovery : Palladium catalysts require efficient recycling to reduce costs.
  • Reaction homogeneity : Continuous flow systems mitigate heat/mass transfer issues .

Advanced: How to validate the compound’s mechanism of action?

  • Kinetic assays : Measure enzyme inhibition (e.g., Km/Vmax shifts).
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics.
  • Gene knockout models : Assess phenotypic rescue in bacterial or mammalian systems .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylthiophene-3-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylthiophene-3-sulfonamide

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